Metolachlor-2-hydroxy

Description

Properties

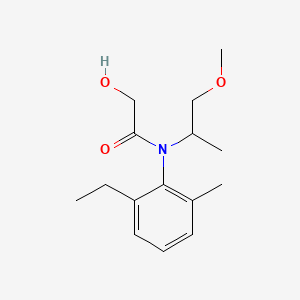

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZCHBPHOEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927060 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131068-72-9 | |

| Record name | CGA 40172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes to Metolachlor-2-hydroxy

Several synthetic methods have been reported for the preparation of this compound, often as part of the synthesis of S-metolachlor or related compounds. The preparation generally involves multi-step organic synthesis including alkylation, acylation, and selective reduction or hydroxylation steps.

Preparation Method from Patent CN102010346A: Synthesis of S-metolachlor Intermediate

This method describes the preparation of (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline, a direct precursor to this compound, through the following steps:

Step 1: Reaction of (R)-methyl lactate or (R)-ethyl lactate with methylsulfonyl chloride in the presence of triethylamine to form (R)-2-(mesyloxy) propionic ester.

Step 2: Reaction of the mesyloxy propionic ester with 2-methyl-6-ethylaniline in methylene dichloride or tetrahydrofuran (THF) at 120-130 °C to yield (S)-N-(2-methyl-6-ethylphenyl) alanine ester.

Step 3: Reduction of the ester group to a hydroxyl group by reacting with sodium borohydride and lithium chloride or aluminum chloride in dehydrated alcohol at 0-25 °C, producing (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline.

Step 4: Acylation of the hydroxyl-containing amine with chloroacetyl chloride in THF at 0-25 °C using triethylamine as acid binding agent to form (S)-2-chloro-N-(2-methyl-6-ethylphenyl)-N-(2-hydroxyl-1-methylethyl) ethanamide.

Step 5: Methylation of the above intermediate using methylating reagents such as methyl sulfate or trifluoromethanesulfonic acid methyl esters to obtain S-metolachlor.

This sequence highlights the preparation of the hydroxyethyl amine intermediate, which is essentially this compound or closely related to it, with yields typically above 80% and optical purity around 92-95%.

Preparation via Hydrogenation Alkylation and Acylation (Patent CN105461580A)

Another industrially relevant synthesis involves:

Hydrogenation Alkylation: 2-methyl-6-ethylaniline reacts with methoxy acetone in an organic solvent in the presence of a hydrogenation catalyst composed of palladium carbon, Raney nickel, and phosphoric acid. This step forms (1-methoxy-propyl-2-(2-methyl-6-ethylphenyl) amine) with yields over 90% and purity above 95%.

Acylation: The amine intermediate is then acylated using chloroacetyl chloride under acid binding catalysis to yield metolachlor.

This method is characterized by mild reaction conditions (30-90 °C, 1.5 MPa hydrogen pressure), high yield, and high purity, with a simplified operation and reduced waste generation, suitable for industrial scale.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The hydrogenation alkylation step proceeds via an imine intermediate, which is hydrogenated to the amine product with high selectivity and yield.

The acylation step is typically performed under mild conditions with acid binding agents to prevent side reactions and obtain high purity products.

Optical purity is critical in these syntheses, especially for the S-enantiomer of metolachlor, which is more biologically active.

Analytical techniques such as HPLC, GC-MS, and NMR are used to monitor reaction progress and confirm product identity and purity.

The synthetic methods emphasize environmental safety by minimizing solvent use and waste production, complying with industrial green chemistry principles.

Biological Activity

Metolachlor-2-hydroxy is a significant metabolite of the herbicide metolachlor, widely used in agriculture. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and implications for human health and the environment.

Chemical Structure and Metabolism

Metolachlor is a chloroacetanilide herbicide, primarily targeting grass and broadleaf weeds in crops such as corn and soybeans. The structure of this compound can be described as 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(hydroxyprop-2-yl) acetamide, indicating the presence of a hydroxyl group that alters its biological properties compared to its parent compound .

Metabolic Pathways

The metabolism of metolachlor involves oxidative reactions and glutathione conjugation, leading to various metabolites, including this compound. Studies have shown that the absorption of metolachlor is high (≥85%) with significant distribution in well-perfused organs, but without evidence of accumulation .

Biological Activity

Toxicity Studies

Research indicates that exposure to metolachlor and its metabolites can lead to adverse health effects. In animal studies, subchronic exposure to S-metolachlor resulted in decreased body weight and increased kidney weights . Furthermore, developmental studies revealed that high doses led to reduced implantation rates and fetal weights in rats .

Cancer Risk Assessment

Epidemiological studies have suggested a potential link between metolachlor exposure and certain cancers. The Agricultural Health Study indicated increased liver neoplasms among pesticide applicators using metolachlor, classifying it as a possible human carcinogen by the U.S. EPA . However, results for other cancers were less conclusive, necessitating further investigation into the long-term effects of metolachlor exposure.

Degradation and Environmental Impact

Biodegradation

this compound has been identified as a product of biodegradation processes in soil. Research has demonstrated that specific microbial strains can effectively degrade metolachlor, with half-lives varying significantly based on environmental conditions. For instance, field trials indicated that inoculation with specific strains could reduce the half-life of metolachlor from 14.7 days to 3.9 days under optimal conditions .

Field Studies

Field studies have shown that the addition of organic materials like wheat bran can enhance the degradation performance of microbial inoculants against metolachlor residues. The degradation rates were significantly higher when combined with these amendments compared to controls without them .

Case Studies

- Microbial Degradation

- A study isolated a strain (MET-F-1) capable of degrading metolachlor effectively in soil samples. This strain demonstrated enhanced degradation rates when supplemented with organic materials like wheat bran during field trials.

- Human Health Implications

Summary Table: Biological Activity Overview

| Aspect | Finding |

|---|---|

| Chemical Structure | 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(hydroxyprop-2-yl) acetamide |

| Absorption Rate | ≥85% |

| Toxicity Effects | Decreased body weight, increased kidney weight in animal studies |

| Cancer Risk | Possible association with liver neoplasms; inconclusive for other cancers |

| Degradation Half-Life | Ranges from 3.9 days (inoculated) to 14.7 days (control) |

Scientific Research Applications

Agricultural Applications

2.1 Herbicide Efficacy

Metolachlor-2-hydroxy is utilized in pre-emergent and post-emergent applications. Research indicates that it has a significant effect on weed control when applied at recommended rates. For instance, studies have shown that the application of this compound can lead to reduced weed biomass and improved crop yield compared to untreated plots .

2.2 Field Trials

Field trials have demonstrated the effectiveness of this compound in real-world agricultural settings. For example, a study reported that the degradation rate of this compound was significantly higher when combined with microbial inoculants, leading to improved soil health and reduced herbicide residues over time .

Environmental Impact

3.1 Degradation Studies

Research has shown that this compound undergoes biodegradation in soil environments. The half-life (DT50) of this compound varies based on soil conditions; one study indicated a DT50 of approximately 14.7 days under optimal conditions, highlighting its relatively rapid breakdown compared to other herbicides .

3.2 Monitoring Residues

Analytical methods such as LC–MS/MS have been developed for monitoring this compound residues in environmental samples, including soil and water. These methods allow for the detection of low concentrations (as low as 0.01 mg/kg) and are crucial for assessing environmental contamination levels .

Case Studies

4.1 Case Study: Groundwater Contamination

A retrospective monitoring program assessed groundwater exposure to Metolachlor and its metabolites, including this compound. Findings indicated that while Metolachlor is detected in groundwater, effective management practices can mitigate its impact on water quality .

4.2 Case Study: Crop Yield Improvement

In a controlled field experiment, the application of this compound resulted in a 20% increase in corn yield compared to untreated controls. The study attributed this improvement to effective weed control and enhanced nutrient availability due to reduced competition from weeds .

Data Tables

| Application Type | Efficacy (%) | DT50 (days) | Residue Detection Limit (mg/kg) |

|---|---|---|---|

| Pre-emergent Herbicide | 85 | 14.7 | 0.01 |

| Post-emergent Herbicide | 75 | 7.1 | 0.01 |

| Field Trial Yield Increase | 20 | N/A | N/A |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Insight : The -OH group in this compound increases water solubility compared to S-metolachlor and other halogen-containing TPs, influencing its environmental mobility .

Toxicological Comparisons

Genotoxicity and Mutagenicity

- This compound: Predicted non-genotoxic by VEGA consensus models, though OSIRIS identified medium-risk fragments linked to mutagenicity (shared with S-metolachlor) . CompTox Ames mutagenicity models confirmed inactivity .

- S-Metolachlor: Non-mutagenic in experimental assays, but structural alerts for chromosomal aberrations exist .

- Metolachlor deschloro : Conflicting predictions; VEGA models suggested mutagenicity via chromosomal aberrations, while CompTox contradicted this .

Endocrine Disruption

- S-Metolachlor: Experimentally confirmed as non-endocrine disruptive .

Reproductive and Developmental Toxicity

- This compound : IRFMN/CORAL predicted AC50 = 3,712 µg/L (zebrafish embryo), indicating intermediate risk. CAESAR developmental toxicity model flagged moderate concern .

- S-Metolachlor : Higher predicted AC50 (9,536 µg/L), suggesting lower developmental risk .

Skin Sensitization/Irritation

Environmental Impact and Degradation

Q & A

Basic: What are the recommended analytical methods for detecting Metolachlor-2-hydroxy in environmental samples, and how can cross-contamination be minimized?

Methodological Answer:

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for polar metabolites. For aqueous matrices (e.g., groundwater), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended prior to analysis . To minimize cross-contamination:

- Use isotope-labeled internal standards (e.g., -labeled this compound) to correct for matrix effects .

- Implement blank controls and rinse LC columns with methanol:acetonitrile (1:1) between runs to prevent carryover .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

this compound is classified as harmful (H302, H312, H332) and requires:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and FFP2 respirators when handling powders or concentrated solutions .

- Ventilation: Use fume hoods for weighing and preparing stock solutions to avoid inhalation .

- Waste disposal: Collect organic waste separately and neutralize acidic/basic residues before transferring to certified hazardous waste facilities .

Advanced: How can researchers design experiments to resolve contradictions in reported degradation half-lives of this compound in soil?

Methodological Answer:

Discrepancies in degradation rates often arise from soil pH, organic matter content, or microbial activity variations. To address this:

Standardize experimental conditions: Use OECD Guideline 307 (aerobic/anaerobic transformation in soil) with controlled humidity (40–60% WHC) and temperature (20–25°C) .

Characterize soil properties: Measure cation-exchange capacity (CEC) and microbial biomass via phospholipid fatty acid (PLFA) analysis to correlate degradation kinetics with soil parameters .

Validate with isotopically labeled tracers: Use -Metolachlor-2-hydroxy to distinguish between abiotic and biotic degradation pathways .

Advanced: What methodological strategies improve the reproducibility of this compound synthesis and purification?

Methodological Answer:

Reproducibility challenges often stem from incomplete hydroxylation or byproduct formation. Optimize synthesis via:

- Catalytic hydroxylation: Use Fe(II)-EDTA as a catalyst under acidic conditions (pH 4–5) to enhance regioselectivity .

- Purification: Employ preparative HPLC with a C18 column and gradient elution (water:acetonitrile from 95:5 to 60:40) to isolate high-purity (>98%) this compound .

- Characterization: Validate purity via -NMR (δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers differentiate this compound from its structural analogs in complex matrices?

Methodological Answer:

Structural analogs (e.g., Metolachlor-ESA, Metolachlor-OA) pose identification challenges. Use:

- Fragmentation patterns in LC-MS/MS: Monitor precursor ion m/z 265.3 → product ions m/z 174.1 (CHNO) and m/z 146.0 (CHNO) for this compound .

- Ion mobility spectrometry (IMS): Resolve co-eluting isomers by collision cross-section (CCS) values .

- Immunoassay cross-reactivity tests: Validate antibody specificity using ELISA kits spiked with analogs (e.g., Metolachlor-ESA) to confirm <5% cross-reactivity .

Advanced: What are the key considerations for modeling the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

Fate modeling requires integration of physicochemical and ecological parameters:

- Partition coefficients: Measure log (estimated −0.5 to 0.2) and soil adsorption coefficient () via batch equilibrium tests .

- Biotic degradation rates: Use microcosm studies with sediment-water systems to quantify half-lives under varying redox conditions .

- Ecotox data integration: Incorporate acute toxicity (e.g., Daphnia magna LC) into models like EPI Suite or QSAR to predict bioaccumulation risks .

Advanced: How should researchers address discrepancies in metabolite identification across studies using high-resolution mass spectrometry?

Methodological Answer:

Contradictions often arise from ionization efficiency or matrix effects. Mitigate via:

- Consistent ionization sources: Use electrospray ionization (ESI) in negative mode for polar metabolites .

- Isotopic pattern matching: Compare observed isotopic distributions (e.g., / ratio) with theoretical values .

- Multi-laboratory validation: Share raw HRMS data via platforms like MetaboLights to harmonize annotations .

Basic: What are the stability requirements for storing this compound standard solutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.